C14H15FN4O3

Pharmaceutical impurity profiling LC-MS method validation Fluoroquinolone quality control

C14H15FN4O3, formally designated as 6-Fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid and commercially supplied as Enoxacin Impurity 8 (CAS 115274-26-5), is a fully characterized 1,8-naphthyridine derivative belonging to the fluoroquinolone class. This compound serves as a certified pharmaceutical reference standard used for analytical method development, impurity profiling, and quality control release testing of Enoxacin Active Pharmaceutical Ingredient (API).

Molecular Formula C14H15FN4O3
Molecular Weight 306.29 g/mol
Cat. No. B15172912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14H15FN4O3
Molecular FormulaC14H15FN4O3
Molecular Weight306.29 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H15FN4O3/c1-8(2)17-11(20)7-16-13(21)14-18-12(19-22-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,20)
InChIKeyUKUVXDCSXTWTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C14H15FN4O3 (Enoxacin Impurity 8) – Certified Pharmaceutical Reference Standard for Fluoroquinolone Impurity Profiling


C14H15FN4O3, formally designated as 6-Fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid and commercially supplied as Enoxacin Impurity 8 (CAS 115274-26-5), is a fully characterized 1,8-naphthyridine derivative belonging to the fluoroquinolone class . This compound serves as a certified pharmaceutical reference standard used for analytical method development, impurity profiling, and quality control release testing of Enoxacin Active Pharmaceutical Ingredient (API) [1]. It is supplied with a comprehensive Certificate of Analysis (COA) including HPLC purity, NMR, and mass spectrometry data to support regulatory submissions such as ANDA and DMF filings .

Why Enoxacin Impurity 8 (C14H15FN4O3) Cannot Be Substituted by Other Enoxacin-Related Impurities in Regulated Analytical Workflows


Enoxacin API (C15H17FN4O3) generates multiple structurally distinct impurities during synthesis and storage, each with its own retention time, mass spectral signature, and regulatory acceptance threshold [1]. Enoxacin Impurity 8 (C14H15FN4O3) differs from Enoxacin Impurity 4 (C13H15FN4O3) by exactly one carbon and two hydrogens, and from the parent API Enoxacin (C15H17FN4O3) by a different structural modification pattern—specifically, the absence of the N-1 ethyl group combined with N-4 methylation of the piperazine ring [1]. Substituting one impurity reference standard for another in HPLC system suitability testing, linearity validation, or forced degradation studies introduces both qualitative and quantitative errors because each impurity peak must be precisely identified against its own authenticated reference material to meet ICH Q3A/Q3B regulatory requirements [2]. The certified purity of Impurity 8 (96.34% assay value) [3] is specifically assigned to this molecular entity and cannot be transferred to any other enoxacin-related substance without invalidating the analytical method.

Quantitative Differentiation of Enoxacin Impurity 8 (C14H15FN4O3) from Closest Analogs – Head-to-Head Evidence


Structural Mass Differentiation: Enoxacin Impurity 8 vs. Enoxacin Impurity 4 and Enoxacin API

Enoxacin Impurity 8 (C14H15FN4O3, monoisotopic mass 306.1128 Da) can be unambiguously resolved from Enoxacin Impurity 4 (C13H15FN4O3, monoisotopic mass 294.1128 Da) and the parent drug Enoxacin (C15H17FN4O3, monoisotopic mass 320.1285 Da) by mass spectrometry . The mass difference of 12.00 Da between Impurity 8 and Impurity 4 corresponds to exactly one CH2 unit, while the 14.02 Da difference between Impurity 8 and Enoxacin reflects a distinct structural modification (loss of N-1 ethyl, gain of N-4 methyl on piperazine). This structural divergence results in distinct HPLC retention times under validated pharmacopeial gradient elution conditions on C18 columns with formic acid/ammonium acetate-methanol-acetonitrile mobile phases [1].

Pharmaceutical impurity profiling LC-MS method validation Fluoroquinolone quality control

Certified Purity Specification: Enoxacin Impurity 8 Assay Value vs. Typical Research-Grade Purity

Enoxacin Impurity 8 is supplied with a certified purity assay value of 96.34% as determined by HPLC, COA, NMR, and MS [1]. This certified value enables accurate quantitation of this impurity in enoxacin drug substance and drug product batches. In contrast, generic research-grade C14H15FN4O3 compounds available through non-specialist chemical suppliers are typically listed at an unsubstantiated 95% purity without comprehensive characterization data . The 96.34% certified value, combined with full characterization data, supports the use of this standard as a calibrant for HPLC system suitability testing where a minimum purity of >96% is often required for impurity reference standards per ICH Q2(R1) validation guidelines [2].

Reference standard certification Pharmaceutical QC ISO 17034 compliance

Melting Point Differentiation: Thermal Identity for Solid-State Characterization

Enoxacin Impurity 8 exhibits a melting point range of 280–283°C , which can serve as a rapid identity confirmation in conjunction with spectroscopic methods. While individual melting points for Enoxacin Impurity 4 and Impurity 10 are not widely reported in public databases, the parent compound Enoxacin has a reported melting point of approximately 220–224°C [1]. The substantial thermal stability difference (>55°C) between Impurity 8 and Enoxacin API provides an orthogonal physical identity check that is independent of chromatographic retention time, supporting compendial identification testing where melting point is used as a pharmacopeial identity criterion.

Solid-state characterization Reference standard identity testing Differential scanning calorimetry

Structural Context in Enoxacin SAR: Absence of N-1 Ethyl and Presence of N-4 Methyl on Piperazine

The foundational SAR study by Matsumoto et al. (J Med Chem, 1984) established that the N-1 ethyl substituent is critical for the broad-spectrum antibacterial potency of enoxacin (C15H17FN4O3), with 1-ethyl-substituted analogs showing the most potent activity [1]. Enoxacin Impurity 8 (C14H15FN4O3) structurally differs from enoxacin in two positions: it lacks the N-1 ethyl group and carries an N-4 methyl on the piperazine ring. Based on the SAR trends established in this study, compounds lacking the N-1 alkyl substituent consistently showed reduced antibacterial activity compared to their 1-ethyl counterparts [1]. This structural distinction is critical for understanding the origin of this impurity: it may arise during synthesis when the N-1 alkylation step is incomplete or when an N-methylpiperazine starting material is used instead of piperazine. This SAR context supports the use of Impurity 8 as a process-related impurity marker rather than a degradation product.

Fluoroquinolone SAR Enoxacin analog characterization Impurity source identification

Procurement-Relevant Application Scenarios for Enoxacin Impurity 8 (C14H15FN4O3)


HPLC System Suitability Testing for Enoxacin Drug Product Release

Enoxacin Impurity 8 is used as a reference standard to spike into enoxacin drug product samples for HPLC system suitability testing, confirming that the chromatographic system can adequately resolve Impurity 8 from the enoxacin main peak and from other specified impurities (e.g., Impurity 4). The certified purity value of 96.34% [1] enables accurate calculation of the resolution factor (Rs) between adjacent peaks—a critical system suitability parameter specified in pharmacopeial monographs. Failure to achieve baseline resolution (typically Rs > 1.5) using this certified standard triggers re-optimization of the mobile phase gradient before sample analysis can proceed, ensuring the analytical method meets ICH Q2(R1) specificity requirements.

Quantitative Impurity Profiling as a Calibrant for Enoxacin ANDA Submissions

In support of Abbreviated New Drug Application (ANDA) submissions, Enoxacin Impurity 8 serves as a primary calibrant for constructing linearity curves to quantify this specific impurity in enoxacin API batches . The known purity and full spectroscopic characterization (NMR, MS) [1] satisfy FDA requirements for reference standard qualification, enabling accurate determination of impurity levels relative to the ICH Q3A identification threshold (typically 0.1% for a drug substance with a maximum daily dose >2 g/day). Using Impurity 8 rather than a generic C14H15FN4O3 compound ensures that the calibration curve is built from an authenticated, batch-specific standard with documented traceability.

Forced Degradation Studies to Distinguish Process Impurities from Degradation Products

Enoxacin Impurity 8, identified as a process-related impurity based on its structural features (absence of N-1 ethyl, N-4 methyl on piperazine) [2], is used as a marker compound in forced degradation studies of enoxacin API under ICH Q1A conditions (heat, humidity, light, oxidative stress). By comparing the HPLC peak area of Impurity 8 in stressed vs. unstressed samples, analysts can determine whether this impurity increases under specific stress conditions, thereby classifying it as either a process impurity or a potential degradation product. This classification directly influences the control strategy in the drug substance specification and the selection of appropriate reference standards for stability-indicating methods.

Mass Spectrometry Method Qualification Using Exact Mass as System Calibrant

The monoisotopic mass of Enoxacin Impurity 8 (306.1128 Da) is used as an internal mass calibration point in high-resolution LC-MS/MS methods for enoxacin impurity profiling. By including Impurity 8 as a reference standard in the analytical batch, the mass accuracy of the instrument can be verified (typically requiring <5 ppm mass error) before unknown impurity peaks are identified. This is particularly critical for impurity identification in ANDA submissions, where regulatory agencies require high-confidence structural assignment of any impurity exceeding the identification threshold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for C14H15FN4O3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.